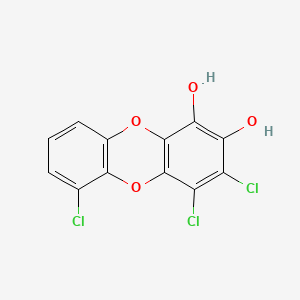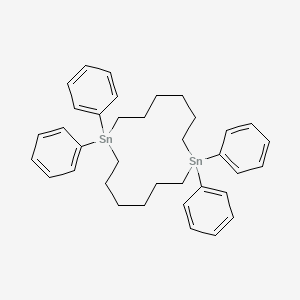
(4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate: is a complex organic compound with a unique structure that combines aromatic and aliphatic elements. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of diethylamine with 4-bromoaniline to form 4-(diethylamino)aniline. This intermediate is then reacted with 4-(ethylamino)-1-naphthaldehyde under specific conditions to form the desired product. The final step involves the addition of dodecyl sulphate to form the complete compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry: The compound is used as a dye in various chemical reactions, providing a visual indicator of reaction progress.
Biology: In biological research, the compound can be used as a staining agent to visualize cellular components under a microscope.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it useful in drug development and diagnostic applications.
Industry: In the industrial sector, the compound is used in the production of colored materials, including textiles and plastics.
Mechanism of Action
The mechanism of action of (4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Properties
CAS No. |
83732-77-8 |
|---|---|
Molecular Formula |
C33H40N3.C12H25O4S C45H65N3O4S |
Molecular Weight |
744.1 g/mol |
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;dodecyl sulfate |
InChI |
InChI=1S/C33H39N3.C12H26O4S/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h11-24H,6-10H2,1-5H3;2-12H2,1H3,(H,13,14,15) |
InChI Key |
IWKYWDDURGLVRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


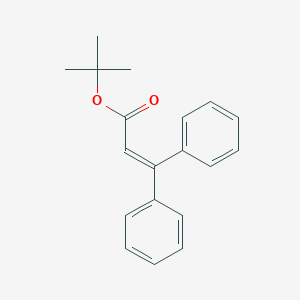
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
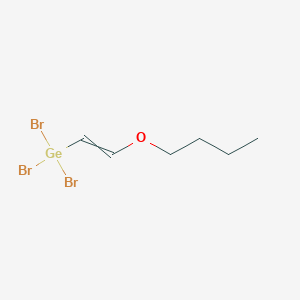

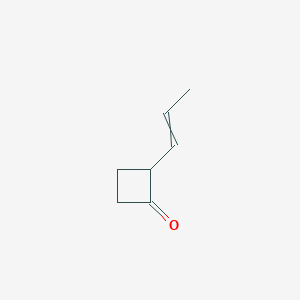


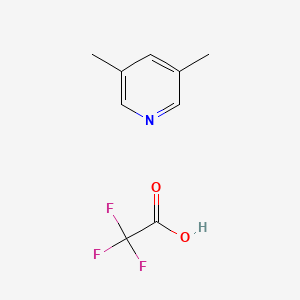
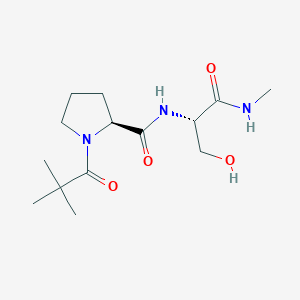
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
